molecular formula C12H16ClNO3 B1183779 N-(3-chloro-4-propoxybenzyl)glycine

N-(3-chloro-4-propoxybenzyl)glycine

Cat. No.: B1183779
M. Wt: 257.714
InChI Key: VGLJEOCHJLJRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-propoxybenzyl)glycine is a glycine derivative featuring a benzyl group substituted at the 3-position with a chlorine atom and the 4-position with a propoxy (-OCH₂CH₂CH₃) moiety. The compound’s structure combines a polar glycine backbone with aromatic and aliphatic substituents, enabling diverse chemical interactions.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.714

IUPAC Name

2-[(3-chloro-4-propoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C12H16ClNO3/c1-2-5-17-11-4-3-9(6-10(11)13)7-14-8-12(15)16/h3-4,6,14H,2,5,7-8H2,1H3,(H,15,16)

InChI Key

VGLJEOCHJLJRST-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)CNCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Findings Reference
This compound 3-Cl, 4-OPr on benzyl Hypothesized enhanced hydrophobicity and steric hindrance; potential for tailored crystal growth modulation or receptor interactions. N/A
N-(p-chlorobenzyl)glycine (Npcb) 4-Cl on benzyl Higher hydrophobicity (HPLC retention time: 14.2 min) vs. unsubstituted N-benzylglycine (Nphe, 8.5 min). Para-chloro substitution may optimize π-stacking in crystal engineering .
N-(3-methoxy-4-propoxybenzyl)glycine 3-OMe, 4-OPr on benzyl Methoxy’s electron-donating effect contrasts with chloro’s electron-withdrawing nature; reduced steric bulk may favor solubility .
N-(benzyloxycarbonyl)glycine benzylamide Benzyloxycarbonyl (Z-group) Demonstrated potent anticonvulsant activity (ED₅₀ = 4.8 mg/kg in MES test), attributed to enhanced lipophilicity and stability from the Z-group .

Key Observations:

Substituent Position: The meta-chloro substitution in the target compound contrasts with para-chloro in Npcb. In peptoid studies, para-substituted analogs like Npcb showed stronger hydrophobic interactions (HPLC retention time: 14.2 min) than Nphe (8.5 min) , suggesting that meta-substitution in the target compound might alter binding kinetics or steric compatibility in biological or material systems. Propoxy vs.

Functional Group Comparisons :

  • Chloro vs. Methoxy : The electron-withdrawing chloro substituent may increase electrophilic character at the benzyl ring, influencing hydrogen bonding or charge-transfer interactions. In contrast, methoxy’s electron-donating nature could reduce ring reactivity but improve solubility .
  • Carboxylic Acid vs. Amide : Unlike the anticonvulsant N-(benzyloxycarbonyl)glycine benzylamide (an amide) , the target compound’s free carboxylic acid group enables hydrogen bonding and ionic interactions, which may be advantageous in crystal growth modulation or metal chelation .

Stability and Reactivity Considerations

  • Nitroso and Acyl Derivatives: Studies on N-(imidomethyl)glycine esters reveal that substituents like nitroso (-NO) or acyl groups significantly alter stability and reactivity . The target compound’s benzyl group may confer greater hydrolytic stability compared to aliphatic analogs.

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